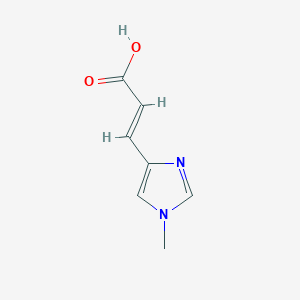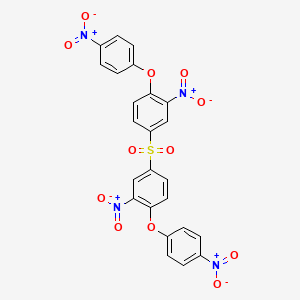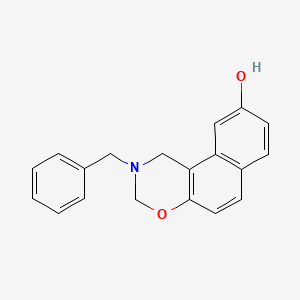
1,5-Dioxocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxocane is an eight-membered oxygen-containing heterocyclic compound It is characterized by the presence of two oxygen atoms within the ring structure, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dioxocane can be synthesized through several methods. One notable method involves the [4+4] cyclodimerization of cyclopropenemethanols. This reaction is driven by strain release and involves the addition of alkoxides across the double bond of cyclopropenes . The reaction conditions typically include the use of transition metal catalysts or photo-assisted processes to facilitate the formation of the eight-membered ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amides can be added across the double bond of cyclopropenes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Applications De Recherche Scientifique
1,5-Dioxocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s derivatives are explored for pharmaceutical applications due to their unique structural features.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1,5-dioxocane exerts its effects involves the interaction of its oxygen atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The exact pathways depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Cytosporins: Natural compounds with a benzo[b][1,5]dioxocane skeleton.
Uniqueness
1,5-Dioxocane is unique due to its eight-membered ring structure, which imparts different chemical properties compared to smaller rings. This larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that smaller rings may not accommodate.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1,5-dioxocane |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-2-6-8-4-1/h1-6H2 |
Clé InChI |
AKABANAMZRMCCQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)







![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)

![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)


